molecular formula C16H17NO4S B14380267 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate CAS No. 89868-59-7

2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate

Cat. No.: B14380267
CAS No.: 89868-59-7
M. Wt: 319.4 g/mol
InChI Key: PZVQRWOFVSDTBT-UHFFFAOYSA-M
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Description

2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate is an organic compound with the molecular formula C16H17NO5S . This compound is known for its unique structural features, which include a pyridinium core substituted with a formylphenyl group and a methanesulfonate counterion. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(2-(4-formylphenyl)ethenyl)pyridine, which is then methylated to form the pyridinium salt. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridinium core can interact with negatively charged sites, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate include:

The uniqueness of this compound lies in its combination of a formylphenyl group, a pyridinium core, and a methanesulfonate counterion, which together confer distinct chemical and biological properties.

Properties

CAS No.

89868-59-7

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

methanesulfonate;4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]benzaldehyde

InChI

InChI=1S/C15H14NO.CH4O3S/c1-16-11-3-2-4-15(16)10-9-13-5-7-14(12-17)8-6-13;1-5(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

PZVQRWOFVSDTBT-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C=O.CS(=O)(=O)[O-]

Origin of Product

United States

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